Aluminiumtripolyphosphate

Description

Contextualization in Advanced Inorganic Compound Science

Aluminiumtripolyphosphate (ATP) is an inorganic compound that holds a significant position within the field of advanced inorganic material science. ubbcluj.ro It is recognized primarily for its role as a non-toxic and environmentally friendly anti-corrosion pigment, serving as a viable alternative to traditional lead- and chromium-based pigments. khonorchem.com The study of this compound is rooted in the broader exploration of phosphates for various industrial and technical applications, including their use in refractories, glass, and ceramics. basstechintl.com As a polyphosphate, its chemistry involves the polymerization of phosphate (B84403) units, a process that results in compounds with unique properties and functionalities. basstechintl.com The tripolyphosphate ion (P₃O₁₀⁵⁻) in ATP possesses a strong chelating ability with various metal ions, enabling the formation of a protective passivation film on metal surfaces. gxfactory.comjinhetec.com This characteristic places it at the forefront of research into advanced protective coatings and materials.

Historical Trajectories of Research in this compound

The development and application of this compound as an anti-rust pigment have been a notable advancement in corrosion science. Since its introduction to the market around 1993, extensive testing and real-world applications have demonstrated its superior anti-rust performance compared to conventional materials like red lead and zinc chrome yellow. jinhetec.com Early research focused on establishing its efficacy as a replacement for toxic anti-corrosion agents. Over the years, research has expanded to explore its compatibility with a wide range of resin systems, including both solvent-based and water-based coatings. Studies have investigated its performance in various paint formulations, such as phenolic, alkyd, epoxy, and acrylic resins. zincphosphatepigment.com More recent research has delved into the synthesis and characterization of different forms of this compound, such as the hydrate, to optimize its performance in specific applications. google.comgoogle.com The continuous research and development efforts are driven by the increasing demand for high-performance, environmentally friendly materials in the coatings and materials industry. khonorchem.com

Fundamental Research Imperatives and Knowledge Gaps for this compound Studies

Despite its successful application, several fundamental research imperatives and knowledge gaps remain in the study of this compound. A primary area of ongoing research is the enhancement of its anti-corrosion properties through modification and optimization of its synthesis processes. gxfactory.com While the general mechanism of passivation film formation is understood, a more detailed understanding of the interfacial chemistry and the structure of the protective layer at the molecular level is needed. researchgate.net

Further research is required to fully elucidate the structure-property relationships in different crystalline forms of this compound. basstechintl.com For instance, understanding how the anhydrous versus the dihydrate form influences pigment performance could lead to more tailored applications. basstechintl.com Another area of investigation is the expansion of its application in advanced materials. While its use in coatings is well-established, its potential in other areas such as "smart" coatings with self-healing properties or as a functional additive in high-performance composites is yet to be fully explored. uran.ua Addressing these knowledge gaps through continued research will be crucial for unlocking the full potential of this compound in advanced materials science.

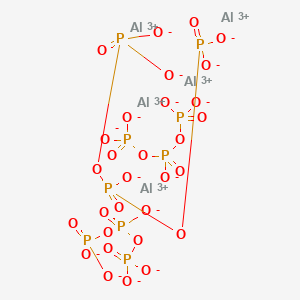

Structure

2D Structure

Properties

Molecular Formula |

Al5O30P9 |

|---|---|

Molecular Weight |

893.65 g/mol |

IUPAC Name |

pentaaluminum;[oxido(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/5Al.3H5O10P3/c;;;;;3*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;3*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+3;;;/p-15 |

InChI Key |

ZTFZSHLWORMEHO-UHFFFAOYSA-A |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Aluminiumtripolyphosphate

Solution-Phase Precipitation Techniques for Aluminium Tripolyphosphate

Solution-phase precipitation offers a versatile approach to synthesizing aluminium tripolyphosphate with controlled properties. This method generally involves the reaction of soluble aluminum salts with a source of tripolyphosphate ions in an aqueous medium, leading to the precipitation of the desired product.

Controlled Growth of Aluminium Tripolyphosphate Nanoparticles

The synthesis of nanomaterials, characterized by at least one dimension between 1 and 100 nm, allows for the control of shape, size, and other properties at the nanoscale, leading to unique characteristics compared to their bulk counterparts. nih.gov The controlled growth of aluminium tripolyphosphate nanoparticles is a key area of research aimed at enhancing its properties. Techniques for achieving this include the careful manipulation of reaction conditions such as reactant concentrations, temperature, and the use of stabilizing agents. For instance, the use of a layered double hydroxide (B78521) (LDH) as a substrate has been shown to facilitate the growth of nano-sized silver oxide particles on its surface. nih.gov In this process, the LDH lattice is partially dissolved, and the released components act as reactants and capping agents, thereby controlling the particle size and homogeneity of the resulting nanoparticles. nih.gov This approach highlights the potential for using substrate-assisted growth to produce aluminium tripolyphosphate nanoparticles with tailored dimensions and improved performance.

Influence of Reaction Parameters on Particle Morphology and Dispersion Stability

Key parameters that influence the final product include:

Precursors: The choice of aluminum and phosphate (B84403) precursors can affect the reaction kinetics and the properties of the resulting particles. rsc.org

Temperature: Reaction temperature plays a crucial role in both the reaction rate and the crystalline phase of the final product. rsc.org

Solvent: The polarity and coordinating ability of the solvent can influence particle growth and agglomeration. rsc.org

Capping Agents: These agents can control particle size and prevent aggregation, thus enhancing dispersion stability. rsc.org

Systematic studies on the synthesis of aluminum nanoparticles have shown that factors like the type of catalyst, solvent, and reaction temperature have a profound impact on the size and morphology of the resulting nanoparticles. rsc.org For example, in the spray-drying of cellulose (B213188) nanofibril suspensions, parameters such as gas flow rate, liquid feed rate, and solids concentration were found to significantly affect the particle morphology and size distribution. swst.org Similarly, in the context of cementitious materials, the morphology of supplementary particles has been shown to influence hydration kinetics and the packing density of the material. mdpi.com

Solid-State Reaction Approaches for Aluminium Tripolyphosphate

Solid-state reactions provide an alternative route to synthesizing aluminium tripolyphosphate, often involving the high-temperature treatment of precursor materials. A common method involves the dehydration polymerization of aluminum oxide or aluminum hydroxide with phosphoric acid. google.com This process typically includes the formation of an intermediate, aluminum acid phosphate, which is then calcined at elevated temperatures (e.g., 250-350°C) to yield anhydrous aluminum dihydrogen tripolyphosphate. google.com Subsequent hydration, grinding, washing, and drying steps can be employed to obtain a purer product. google.com

Solid-state synthesis can also be achieved through mechanochemistry, where mechanical force is used to induce chemical reactions. rsc.org This technique has been shown to be effective in the synthesis of various materials, including carbon dots, where a solid mixture of precursors is heated to produce the desired nanoparticles. fudan.edu.cn The key advantage of some solid-state methods is the potential for large-scale production without the need for solvents or complex post-treatment procedures. fudan.edu.cn

| Parameter | Method 1: Dehydration Polymerization google.com | Method 2: Mechanochemical Synthesis fudan.edu.cn |

|---|---|---|

| Precursors | Aluminum oxide/hydroxide and phosphoric acid | Phloroglucinol and boric acid (for carbon dots) |

| Temperature | 250-350°C (calcination) | 200°C |

| Key Process | Calcination of intermediate | Heating of solid mixture |

| Post-Treatment | Hydration, grinding, washing, drying | No complex post-treatment |

Wet-Chemical Synthesis Routes for Aluminium Tripolyphosphate

Wet-chemical synthesis encompasses a broad range of techniques that occur in the liquid phase. These methods offer good control over stoichiometry and particle characteristics. A typical wet-chemical approach for aluminium tripolyphosphate involves the reaction of an aluminum precursor, such as aluminum hydroxide or aluminum nitrate, with phosphoric acid in an aqueous solution. cardiff.ac.uk The resulting mixture is then heated to form a gel, which is subsequently cured in a furnace. cardiff.ac.uk

The synthesis of aluminum nanoparticles via a wet-chemical process has been demonstrated to be a simple and facile method. rsc.org For instance, the catalytic decomposition of alane adducts in the presence of a catalyst and capping agents in a non-polar solvent can yield aluminum nanoparticles. rsc.org The reaction parameters, including the choice of alane precursor, catalyst, solvent, and temperature, significantly influence the size and morphology of the resulting nanoparticles. rsc.org

Industrial-Scale Synthesis Considerations for Polyphosphate Precursors

The industrial production of aluminium tripolyphosphate relies on the availability of its precursors, particularly sodium tripolyphosphate (STPP). STPP is a significant industrial chemical, with millions of tons produced annually. wikipedia.org It is primarily synthesized by heating a stoichiometric mixture of disodium (B8443419) phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄) under carefully controlled conditions. wikipedia.org

Several industrial processes are employed for STPP production:

One-Step Method: Drying and calcination are carried out in a single apparatus, typically a rotary kiln. icm.edu.pl

Two-Step Method (Spray-Kiln): The orthophosphate solution is first spray-dried, followed by calcination in a rotary kiln. icm.edu.pl

Wet Method: This involves calcining a mixture of crystallized NaH₂PO₄·2H₂O and Na₂HPO₄·7H₂O. icm.edu.pl

A method for producing sodium tripolyphosphate involves reacting phosphoric acid with sodium chloride at high temperatures to create a polyphosphate mixture, which then reacts with sodium carbonate. google.com Another patented process describes making STPP with a high content of form II by atomizing and flash-drying a solution of mono- and di-sodium orthophosphates, followed by moistening, calcining, and cooling. google.com

| Method | Description | Key Equipment |

|---|---|---|

| One-Step | Drying and calcination in a single unit. icm.edu.pl | Rotary Kiln |

| Two-Step (Spray-Kiln) | Spray drying followed by calcination. icm.edu.pl | Spray Dryer, Rotary Kiln |

| Wet Method | Calcination of crystallized orthophosphates. icm.edu.pl | Calciner |

Post-Synthesis Modification Techniques for Aluminium Tripolyphosphate

Post-synthesis modification (PSM) is a powerful strategy to enhance the properties of materials by altering their surface chemistry or structure after the initial synthesis. researchgate.netrsc.org This approach is particularly relevant for improving the performance of aluminium tripolyphosphate in various applications.

One notable example of post-synthesis modification is the effect of gamma irradiation on aluminum dihydrogen triphosphate (ADTP). Studies have shown that gamma irradiation can alter the thermal properties of ADTP. researchgate.net For instance, in irradiated ADTP, the crystal transition of Al(PO₃)₃ from Type-B to Type-A at high temperatures was not observed. researchgate.net Furthermore, the combination of gamma irradiation with calcium oxide was found to significantly improve the corrosion inhibition properties of ADTP. researchgate.net This enhancement is attributed to the loosening of the lamellar structure of ADTP by irradiation, which facilitates a neutralization reaction with CaO. researchgate.net

PSM can be a versatile tool for tailoring the functionality of materials, allowing for the introduction of new chemical groups or the modification of existing ones without altering the fundamental structure of the parent material. rsc.org

Structural Elucidation and Advanced Characterization of Aluminiumtripolyphosphate

Spectroscopic Analysis of Aluminiumtripolyphosphate

Spectroscopic methods are fundamental in probing the molecular structure and electronic properties of aluminum tripolyphosphate.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Bond Characterization

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups and characterizing the chemical bonds within aluminum tripolyphosphate. The vibrational modes of the phosphate (B84403) and hydroxyl groups give rise to a series of characteristic absorption bands.

Studies have identified several key vibrational frequencies. For instance, the stretching vibrations of P-OH groups are observed in the infrared spectrum. bibliotekanauki.pl The terminal stretching modes of (H₂PO₄)₂²⁻ anions typically appear in the 1250-870 cm⁻¹ region. bibliotekanauki.pl Specifically, symmetric and antisymmetric stretching vibrations of PO₂ groups have been assigned to bands at approximately 1059 cm⁻¹ and 1114 cm⁻¹, and 1156 cm⁻¹ respectively. bibliotekanauki.pl The asymmetric stretching of P(OH)₂ groups corresponds to a strong band around 936 cm⁻¹, while vibrations of the P-OH mode are seen near 901 cm⁻¹. bibliotekanauki.pl Additionally, a characteristic absorption for the P(OH)₂ group has been noted at 964 cm⁻¹. bibliotekanauki.pl

When aluminum tripolyphosphate is incorporated into a polymer matrix, such as styrene-acrylic resins, FT-IR can confirm its presence. The spectra of such composites show the characteristic bands of both the polymer and the aluminum tripolyphosphate. bibliotekanauki.pl For example, the -OH stretching vibrations in the resin appear around 3349 cm⁻¹. bibliotekanauki.pl

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to study the interaction between tripolyphosphate and aluminum hydroxide (B78521). nih.gov This research indicates that tripolyphosphate forms inner-sphere complexes with aluminum hydroxide. nih.gov The analysis suggests the formation of monodentate and binuclear complexes. nih.gov Interestingly, the bridging PO₂⁻ group of the tripolyphosphate does not appear to coordinate with the aluminum hydroxide. nih.gov The spectral characteristics are influenced by factors such as the P/Al molar ratio and condensation temperature, with the P-O symmetric stretching peaks shifting to lower wavenumbers as the extent of polymerization increases. nih.gov

Table 1: Characteristic Infrared (IR) and Fourier Transform Infrared (FT-IR) Absorption Bands for this compound and Related Species.

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3349 | -OH stretching vibrations in styrene-acrylic resin | bibliotekanauki.pl |

| 1250-870 | Terminal stretching modes of (H₂PO₄)₂²⁻ | bibliotekanauki.pl |

| 1156 | Antisymmetric stretching mode of PO₂ | bibliotekanauki.pl |

| 1114 | Symmetric stretching mode of PO₂ | bibliotekanauki.pl |

| 1059 | Symmetric stretching mode of PO₂ | bibliotekanauki.pl |

| 964 | P(OH)₂ group | bibliotekanauki.pl |

| 936 | Asymmetric stretching of P(OH)₂ groups | bibliotekanauki.pl |

| 901 | P-OH mode vibrations | bibliotekanauki.pl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus and Aluminum Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for investigating the local chemical environments of phosphorus and aluminum atoms in aluminum tripolyphosphate. Both ³¹P and ²⁷Al NMR provide detailed information about coordination and connectivity.

³¹P NMR Spectroscopy: ³¹P NMR spectra of tripolyphosphate solutions typically show distinct signals for the terminal and middle phosphorus atoms. In an aqueous solution of tripolyphosphate, a triplet is observed at approximately -18 ppm, corresponding to the central phosphorus atom, and a doublet at around -3 ppm, representing the terminal phosphorus atoms. researchgate.net The degradation of tripolyphosphate can lead to the appearance of a pyrophosphate signal near -4.7 ppm. researchgate.net In the solid state, ³¹P NMR can distinguish between different phosphate species. For example, in studies of polyphosphate adsorption on aluminum oxides, chemical shifts around -12 ppm have been associated with phosphate groups forming inner-sphere complexes with the aluminum surface. gatech.edu

²⁷Al NMR Spectroscopy: ²⁷Al NMR is highly sensitive and can differentiate between aluminum ions in various coordination states. researchgate.nethuji.ac.il The chemical shift in ²⁷Al NMR is indicative of the coordination number of the aluminum atom. researchgate.net For instance, ²⁷Al NMR has revealed the formation of mono-, di-, and tridentate complexes between Al³⁺ ions and long-chain polyphosphate anions. researchgate.net In studies of aluminum polyphosphate, a primary peak has been observed at δAl = -0.29 ppm with a shoulder peak at δAl = 29.54 ppm. gatech.edu The absence of these specific peaks in reacted samples can help rule out the formation of aluminum polyphosphate precipitates. gatech.edu The technique is also effective in characterizing different aluminum phosphate complexes in solution, where distinct lines in the spectrum correspond to different complex species. sci-hub.se

Table 2: Representative ³¹P and ²⁷Al NMR Chemical Shifts for Tripolyphosphate and Aluminum-Phosphate Species.

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ³¹P | ~ -3 | Terminal phosphorus in tripolyphosphate (solution) | researchgate.net |

| ³¹P | ~ -18 | Central phosphorus in tripolyphosphate (solution) | researchgate.net |

| ³¹P | ~ -12 | Phosphate groups in inner-sphere complexes with aluminum oxide | gatech.edu |

| ²⁷Al | -0.29 | Main peak in aluminum polyphosphate | gatech.edu |

| ²⁷Al | 29.54 | Shoulder peak in aluminum polyphosphate | gatech.edu |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectrophotometry provides insights into the electronic structure of materials by measuring the absorption of UV and visible light, which corresponds to electronic transitions between energy levels. mat-cs.comtechnologynetworks.com For aluminum tripolyphosphate, this technique can be used to monitor its interactions and degradation.

In a study involving aluminum polyphosphate and Rhodamine B, UV-Vis spectroscopy was used to track the degradation process. The initial maximum absorption peak at approximately 559 nm showed a significant blue shift (hypsochromic shift) to around 502 nm over time, indicating structural changes in the system. researchgate.net This demonstrates the utility of UV-Vis spectroscopy in observing reactions and transformations involving aluminum tripolyphosphate. researchgate.net While UV-Vis is a powerful qualitative tool for detecting conjugated systems and chromophores, its quantitative application can be challenging for complex mixtures due to overlapping absorption bands. mat-cs.compressbooks.pub

X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Determination

X-ray diffraction (XRD) is an essential technique for determining the phase composition of aluminum tripolyphosphate, distinguishing between crystalline and amorphous structures. drawellanalytical.com Crystalline materials produce sharp, well-defined diffraction peaks due to their long-range atomic order, whereas amorphous materials, lacking this order, generate broad, diffuse halos. drawellanalytical.comnasa.gov

The XRD pattern of a material provides a fingerprint of its crystal structure. For semi-crystalline polymers, XRD can be used to determine the degree of crystallinity by analyzing the relative areas of the crystalline peaks and the amorphous halo. researchgate.net In the context of aluminum tripolyphosphate, which is often used as a pigment in coatings, XRD can confirm its presence and crystalline nature within the composite material. researchgate.net Studies on aluminum-based amorphous alloys have utilized in-situ high-temperature XRD to investigate crystallization processes, identifying the formation of various crystalline phases as the temperature increases. nih.gov The analysis of X-ray amorphous powder patterns can reveal whether a material is truly amorphous, glassy, or consists of disordered nanocrystalline domains. nih.gov

Electron Microscopy for Microstructural and Nanostructural Investigation

Electron microscopy techniques are indispensable for visualizing the surface and internal structure of materials at the micro and nano levels.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a key technique for investigating the surface morphology of aluminum tripolyphosphate. plos.org SEM images provide detailed information about particle shape, size, and aggregation. bibliotekanauki.plbohrium.com

Studies have shown that pure aluminum tripolyphosphate can exhibit a lamellar or plate-like structure. bohrium.com When used in composite coatings, SEM analysis can reveal how the aluminum tripolyphosphate particles are dispersed within the polymer matrix. For instance, in a polyaniline/aluminum tripolyphosphate composite, SEM images showed that the lamellar ATP was covered by polyaniline. bohrium.com In other applications, SEM has been used to observe the uniform distribution of particles on a substrate. researchgate.net The morphology observed by SEM can be correlated with the material's performance, such as its anticorrosive properties. researchgate.net For example, a dense and flat surface of a composite coating, as observed by SEM, often corresponds to better corrosion resistance. bohrium.com

Transmission Electron Microscopy (TEM) for Nanoparticle Analysis and Elemental Mapping

Transmission Electron Microscopy (TEM) is a critical technique for understanding the morphology and microstructure of aluminum phosphate-based materials at the nanoscale. Studies utilizing TEM have revealed diverse morphologies depending on the synthesis methods and specific composition.

For instance, aluminum phosphate (AlPO4) materials synthesized through green methods using plant-derived phytates have been shown to form extremely thin, transparent nanoplates. mdpi.com These nanoplates exhibit a hierarchical organization and can possess a complex crystal structure, distinguishing them from the more common spherical nanoparticle shape. mdpi.com In contrast, when sodium tripolyphosphate is used in the formation of composite nanoparticles, such as with chitosan, the resulting particles typically exhibit a regular spherical appearance. researchgate.net TEM analysis of engineered aluminum nanoparticles has also been used to determine primary particle size, with average sizes around 92.2 nm, though significant agglomeration is often observed when suspended in aqueous solutions. tandfonline.com

In conjunction with TEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental mapping, confirming the composition of the nanoparticles. mdpi.comresearchgate.net For aluminum phosphate nanostructures, EDX spectra can confirm the presence and distribution of aluminum, phosphorus, and oxygen. mdpi.commdpi.com This combination of imaging and elemental analysis is crucial for verifying the successful synthesis of the target compound and understanding the spatial distribution of its constituent elements within the nanostructure.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis methods are essential for determining the thermal stability and decomposition pathways of aluminum tripolyphosphate. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed for this purpose. wikipedia.orgnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insight into its thermal stability and decomposition products. Aluminum tripolyphosphate is generally recognized for its high thermal stability. jinhetec.com

The thermal degradation of related aluminum phosphate compounds provides a model for the expected decomposition pathway. For example, the degradation of aluminum hypophosphite (AHP) occurs in distinct steps: a first step between 300-350 °C is associated with the decomposition to produce phosphine (B1218219) and aluminum hydrogen phosphate [Al2(HPO4)3]. researchgate.net A second weight loss above 400 °C corresponds to the degradation of Al2(HPO4)3 into the more thermally stable aluminum pyrophosphate [Al4(P2O7)3], with the release of water. researchgate.net Similarly, aluminum metaphosphate [Al(PO3)3] shows thermal breakdown into aluminum orthophosphate (AlPO4) at temperatures above 1400°C under specific atmospheric conditions, which then decomposes to aluminum oxide (Al2O3) at even higher temperatures. osti.gov TGA studies on chitosan-based macroparticles cross-linked with tripolyphosphate show a two-stage degradation, with a first loss around 240 °C due to dehydration and a second around 350 °C from the pyrolytic decomposition of the polymer units. nih.gov These examples suggest that the thermal decomposition of aluminum tripolyphosphate involves dehydration at lower temperatures, followed by a series of transformations into more condensed and stable phosphate structures like pyrophosphates at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed, revealing phase transitions such as melting and glass transitions, as well as endothermic and exothermic decomposition events.

Studies on aluminum polyphosphate compositions consistently report the presence of two distinct endothermic peaks in the temperature range of 90°C to 250°C. google.comgoogle.com These peaks are indicative of dehydration and initial decomposition stages. The precise temperatures of these peaks can vary based on the specific composition and preparation method. For comparison, sodium tripolyphosphate (STPP) shows a broad endothermic peak around 74°C and a sharper peak near 167°C. researchgate.net The glass transition temperature (Tg) for lyophilized adenosine (B11128) 5'-triphosphate (ATP), a related polyphosphate, is also observed at a relatively high temperature and is dependent on moisture content. kaiyodai.ac.jp

| Peak | General Temperature Range (°C) | Preferred Temperature Range (°C) | Specific Example (°C) | Reference |

|---|---|---|---|---|

| First Endothermic Peak | 90 - 250 | 96 - 116 | ~106 | google.com |

| Second Endothermic Peak | 90 - 250 | 149 - 189 | ~164 | google.com |

| Example Peak 1 | — | ~101 | google.com | |

| Example Peak 2 | — | ~172 | google.com |

Surface Area and Porosity Characterization of this compound Materials

The surface area and porosity of aluminum tripolyphosphate are important physical characteristics, particularly in its applications as a pigment in coatings. While specific surface area values from techniques like the Brunauer-Emmett-Teller (BET) method are not widely reported for the pure compound, its effect on the porosity of composite materials has been studied.

Research has shown that the addition of aluminum tripolyphosphate pigment to chemically bonded phosphate ceramic (CBPC) coatings leads to a reduction in the porosity and water absorption of the final coating. bohrium.com This suggests that the aluminum tripolyphosphate particles themselves are dense and have low porosity, effectively filling voids within the coating matrix. In paint formulations, porosity is often a result of coating degradation; the inclusion of pigments like aluminum tripolyphosphate influences this property. researchgate.net In a study on anorthite-based ceramic filters, the addition of sodium tripolyphosphate (STPP) as a deflocculant influenced the number of pores formed, indicating the role of polyphosphates in controlling the microstructure and porosity of ceramic materials. kyushu-u.ac.jp

Studies on Structural Stability under Various Conditions

The stability of aluminum tripolyphosphate under different environmental conditions, particularly thermal and chemical, is a key determinant of its performance and applications.

The compound is noted for its excellent thermal stability, with some reports indicating heat resistance up to 1000°C and a melting point around 1500°C. This stability is crucial for its use in fire-retardant and heat-resistant coatings. Studies on sodium tripolyphosphate have also shown that the presence of metal ion impurities, such as Al³⁺, can stabilize the high-temperature crystalline form (Form-I) of the material. acs.org

The chemical stability of aluminum tripolyphosphate, particularly against hydrolysis, is complex and fundamental to its function as a corrosion inhibitor. The tripolyphosphate ion (P₃O₁₀⁵⁻) can chelate with various metal ions to form a stable, passive film on a metal surface. However, this process requires the release of phosphate anions, which involves the hydrolysis of the compound. Studies on polyphosphate hydrolysis on aluminum oxide surfaces show that the process is influenced by pH and the presence of divalent metal cations, which can enhance the hydrolysis rate. nih.govacs.org In other contexts, sodium tripolyphosphate has been shown to increase the stability of other materials, such as aluminum nitride (AlN) powder, by coating the particle surfaces and protecting them from hydrolysis in aqueous media. researchgate.nettandfonline.com This dual nature—controlled hydrolysis for passivation and inherent stability—is central to its application. The compound is generally considered insoluble in water but soluble in nitric and hydrochloric acid.

Corrosion Inhibition Mechanisms of Aluminiumtripolyphosphate

Electrochemical Evaluation of Anticorrosive Performance

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. These methods provide insight into the kinetic and mechanistic aspects of how aluminiumtripolyphosphate protects a metal surface.

Potentiodynamic polarization is an electrochemical test that measures the relationship between the potential applied to a metal and the resulting current response. This provides key data on corrosion rate, susceptibility to pitting, and passivation behavior. Studies on coatings containing this compound have demonstrated its significant impact on both anodic and cathodic reactions. researchgate.net

The addition of this compound pigment to a coating system has been shown to increase the corrosion potential (Ecorr) to more positive values and significantly reduce the corrosion current density (Icorr). researchgate.net An increase in the pitting potential is also observed, indicating enhanced resistance to localized corrosion in the presence of aggressive ions like chlorides. In simulated concrete pore solutions containing chlorides, the presence of this compound increased both the metastable and stable pitting potentials of carbon steel. The pigment effectively polarizes the anodic dissolution of steel, making it a better inhibitor of the anodic reaction compared to traditional orthophosphates, especially when used in conjunction with zinc oxide. conicet.gov.ar

Table 1: Potentiodynamic Polarization Data for Steel in Various Media This table is representative of typical results found in research literature and illustrates the comparative effects of inhibitors.

| Sample | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Protective Efficiency (%) |

| Bare Steel in 3.5% NaCl | -650 | 15.2 | - |

| Steel with Primer (No Inhibitor) | -600 | 8.5 | 44.1 |

| Steel with ATPP-containing Primer | -450 | 1.2 | 92.1 |

Note: Data are illustrative examples derived from typical findings in potentiodynamic polarization studies.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of coatings and the corrosion processes occurring at the metal-coating interface. pineresearch.commdpi.comresearchgate.net By applying a small amplitude sinusoidal voltage signal over a wide range of frequencies, EIS can differentiate between the resistance of the coating, the charge transfer resistance, and the capacitance of the double layer. biologic.net

In coatings formulated with this compound, EIS studies typically reveal a significant increase in the polarization resistance (Rp) or charge transfer resistance (Rct). researchgate.net This indicates that the inhibitor is effectively impeding the rate of the electrochemical corrosion reactions. For instance, an inorganic coating with ATPP pigment showed Rp values more than double those of a binder without the pigment. researchgate.net The coating's capacitance often decreases over time during immersion, which is attributed to the formation of a stable, less permeable passive layer that reduces water uptake. researchgate.net Nyquist plots for ATPP-containing coatings consistently show a larger capacitive loop diameter compared to coatings without the inhibitor, signifying superior corrosion resistance. researchgate.net

Monitoring the open-circuit potential (OCP), or corrosion potential, of a coated metal over time provides valuable information about its passivation behavior. A shift of the corrosion potential to more noble (positive) values is generally indicative of the formation of a passive film and a reduction in corrosion activity. conicet.gov.aratriainnovation.com

Studies on steel panels in pigment suspension solutions show that the corrosion potential is displaced to more positive values when this compound is present. conicet.gov.ar In coatings designed for steel protection, the addition of ATPP pigment was found to increase the corrosion potential, which is a key indicator of its inhibitive action. researchgate.net This positive shift is a direct result of the interaction between the phosphate (B84403) anions released by the pigment and the metallic surface, leading to the formation of a protective passive layer. researchgate.netconicet.gov.ar

Theoretical Frameworks of Passivation and Protective Film Formation

The effectiveness of this compound as a corrosion inhibitor is rooted in its ability to form a stable, passivating film on the metal surface, which acts as a barrier to corrosive agents.

The primary mechanism of corrosion inhibition by this compound involves its reaction with the metal surface to form a durable, insoluble phosphate film. khonorchem.com When moisture penetrates a coating containing ATPP, the pigment slowly dissociates, releasing phosphate and polyphosphate ions. researchgate.net

These anions react with the metal ions (e.g., Fe²⁺/Fe³⁺ on a steel surface) generated at the anodic sites of the corrosion cell. This reaction forms a complex and strongly adherent layer of iron phosphate and polyphosphate. This passivation film acts as a physical barrier, preventing aggressive species like water, oxygen, and chlorides from reaching the metal substrate and stifling the electrochemical corrosion process. khonorchem.com This film-forming capability provides long-term, active corrosion protection. khonorchem.com

The initial step in the formation of the protective film is the adsorption of tripolyphosphate ions onto the metallic substrate. Adsorption is the accumulation of ions at the interface between the solution (within the coating) and the solid metal. This process can involve physical adsorption (physisorption), driven by electrostatic forces, and chemical adsorption (chemisorption), which involves the formation of chemical bonds between the inhibitor and the metal surface. mdpi.comnih.gov

The tripolyphosphate anion (P₃O₁₀⁵⁻) is a polyanion that can chelate with metal ions on the substrate, forming stable surface complexes. gxfactory.com The negatively charged phosphate groups are attracted to the positively charged anodic sites on the metal surface. nih.gov This interaction is influenced by factors such as the pH at the metal-coating interface and the surface charge of the metal oxide layer. nih.govresearchgate.net The chain structure and multiple charged sites of the tripolyphosphate ion allow for strong adsorption and effective surface coverage, which is the precursor to the precipitation of the protective phosphate film. gxfactory.comresearchgate.net

Synergistic Effects in Multi-Component Corrosion Inhibitor Systems

The efficacy of aluminum tripolyphosphate (ATPP) as a corrosion inhibitor is often enhanced when used in combination with other compounds. This synergy allows for the development of advanced anti-corrosion systems with superior protective properties compared to single-inhibitor formulations.

Interaction with Zinc-Based Compounds

The combination of aluminum tripolyphosphate with zinc-based compounds, particularly zinc phosphate, has been a subject of significant research. Studies have demonstrated a synergistic effect where the combined pigments provide better corrosion protection than when either is used alone. researchgate.net This enhanced performance is attributed to the complementary inhibition mechanisms of the two compounds.

Research into third-generation phosphate inhibitors includes complex formulations like zinc aluminum polyphosphate (ZAPP). doi.orgampp.org These advanced pigments leverage the combined effects of different metal cations within the polyphosphate structure to offer superior corrosion resistance. ampp.orgtuiasi.ro The mechanism often involves the formation of a more robust and adherent passive film on the metal surface. For instance, in some systems, the presence of zinc ions alongside phosphonic acids has a pronounced synergistic effect on the inhibition of carbon steel corrosion in acidic environments. ijcsi.pro

The following table summarizes research findings on the synergistic effects of aluminum tripolyphosphate and zinc-based compounds.

| Paint System | Inhibitor Combination | Observation | Reference |

| Medium oil alkyd resin | Aluminum tripolyphosphate + Zinc phosphate | Enhanced corrosion protection compared to individual pigments. | researchgate.net |

| Epoxy-polyamide | Zinc aluminum polyphosphate (ZAPP) + 2-mercaptobenzimidazole (B194830) (MBI) | Improved corrosion protection over single-inhibitor systems. | doi.org |

| Epoxy | Zinc aluminum phosphate (ZAP) and Zinc aluminum polyphosphate (ZAPP) mixtures | Demonstrated effective corrosion inhibition on steel. | tuiasi.ro |

Synergism with Other Metal Salts and Pigments

Aluminum tripolyphosphate can be effectively combined with a variety of other pigments and metal salts to create high-performance anti-corrosion coatings. It is compatible with numerous fillers and can be used alongside other anti-rust pigments in both solvent-based and water-based resin systems. These systems include alkyd resins, epoxy resins, and acrylic resins.

The tripolyphosphate ion (P₃O₁₀⁵⁻) plays a crucial role by chelating with various metal ions, which helps in the formation of a protective passivation film on the coated surface. specialchem.com This film acts as a strong barrier against the corrosion of steel and light metals. The anticorrosive properties of aluminum phosphate can be further augmented by combining it with zinc or silica. tuiasi.ro

Studies have explored the synergistic effects with various compounds:

Modified Zeolites: When used with zinc phosphate, modified zeolites show a synergistic effect, enhancing the protection of steel. researchgate.net

Molybdates: While effective, molybdates are often expensive. They are frequently used in compounds like zinc molybdate (B1676688) or calcium zinc molybdate, which can work synergistically with phosphates. specialchem.com

Phosphosilicates: Combinations such as calcium borosilicate and strontium phosphosilicate represent another class of pigments that can be used in conjunction with aluminum tripolyphosphate. specialchem.com

The versatility of aluminum tripolyphosphate allows for its inclusion in diverse paint formulations, including high-build coatings, powder coatings, and organic titanium anti-corrosion coatings.

Long-Term Performance and Durability Assessment in Controlled Corrosive Environments

The long-term effectiveness of coatings containing aluminum tripolyphosphate is a critical measure of their performance. Studies using electrochemical impedance spectroscopy (EIS) have been instrumental in assessing the durability of these coatings in corrosive environments.

In one study, a styrene-acrylic resin coating containing aluminum tripolyphosphate pigment was subjected to a 10% NaCl solution. The coating maintained a high impedance of over 10⁸ Ω·cm² after 15 days of exposure, which is characteristic of a high-performance coating. bibliotekanauki.pl After 40 days of immersion, the coating showed no signs of blistering or rust, in contrast to the resin-only film which exhibited rusted points and disbonding. bibliotekanauki.pl

Similarly, an acrylic water-based paint with aluminum tripolyphosphate applied to rusty steel showed no blistering, cracking, or flaking after 500 hours of total immersion. researchgate.net The protective mechanism involves the release of phosphates from the pigment, which then form a protective layer on the metal substrate, impeding the ingress of corrosive species. researchgate.net

Research on composite coatings has also demonstrated excellent long-term performance. A waterborne epoxy coating combined with a polyaniline-aluminum tripolyphosphate (PANI-ATP) composite provided effective anti-corrosion protection for 304 stainless steel for about 170 days in a 3.5 wt.% NaCl solution. bohrium.com The corrosion current density was significantly reduced, indicating superior protection. bohrium.com

The table below presents data from long-term durability tests of coatings containing aluminum tripolyphosphate.

| Coating System | Test Environment | Duration | Performance Outcome | Reference |

| Styrene-acrylic resin with ATP | 10% NaCl solution | 40 days | No blisters or rust observed. | bibliotekanauki.pl |

| Acrylic water-based paint with ATP on rusty steel | Total immersion | 500 hours | No rust, blisters, cracks, or flakes. | researchgate.net |

| Waterborne epoxy with PANI-ATP composite | 3.5 wt.% NaCl solution | 170 days | Excellent long-term anti-corrosion performance. | bohrium.com |

| Epoxy resin primer with ATP on 5083 aluminum alloy | 3.5 wt.% NaCl solution | 15 days | Charge transfer resistance increased tenfold. | mdpi.com |

Studies on Tripolyphosphate Conversion Coatings on Metal Substrates

Tripolyphosphate conversion coatings represent an active approach to corrosion protection. researchgate.netresearchgate.neturan.ua These coatings are formed by a chemical reaction between the metal surface and a solution containing tripolyphosphate ions, creating a protective layer.

The formation of these coatings is a multi-stage process. uran.ua Initially, an adsorptive film is formed on the metal surface, which is then modified, leading to changes in its properties and composition. uran.uasemanticscholar.org Studies on low-carbon steel in aqueous sodium tripolyphosphate (STPP) solutions have shown that the resulting coating can consist of two layers: a thin, compact inner layer of a crystalline phosphate nature, and a thicker, hydrophilic outer layer. uran.ua

The effectiveness of the conversion coating is influenced by the concentration of the tripolyphosphate solution and the application method, such as dip coating or sputtering. uran.ua For instance, in dip coating methods, the specific weight of the coating on steel has been observed to increase linearly with the concentration of the Na₅P₃O₁₀ solution. uran.ua

The protective properties of tripolyphosphate coatings have been evaluated under various conditions. They have shown good resistance in environments that model atmospheric corrosion. uran.uasemanticscholar.org The development of these coatings is aimed at creating environmentally friendly and effective alternatives to traditional chromate (B82759) and phosphate treatments. researchgate.netsemanticscholar.org

| Substrate | Coating Method | Key Finding | Reference |

| Low-carbon steel | Potentiodynamic deposition in aqueous STPP solution | Formation of a two-layer protective coat with good properties under atmospheric corrosion conditions. | uran.ua |

| Mild steel | Dip coating and sputtering in aqueous STPP solutions | Coating weight and properties are dependent on STPP concentration and application method. | uran.ua |

| Rusted steel | Chemical treatment with aluminum tripolyphosphate | Improved adhesion of subsequent epoxy coating by converting rust into a passive film. | researchgate.net |

| Cold-rolled steel | Deposition from aqueous sodium tripolyphosphate solutions | Tripolyphosphate conversion coatings offer a promising active anti-corrosion protection. | researchgate.net |

Flame Retardancy Mechanisms of Aluminiumtripolyphosphate

Gas-Phase Flame Retardancy Mechanisms

In the gas phase, aluminum tripolyphosphate acts primarily by diluting the flammable gases produced during pyrolysis and by chemically interrupting the combustion chain reactions.

Dilution of Flammable Gases

During a fire, the thermal decomposition of aluminum tripolyphosphate releases non-combustible gases, such as water vapor (H₂O). mdpi.commdpi.com This process has a significant flame-retardant effect by diluting the concentration of flammable gases and oxygen in the combustion zone. mdpi.comrsc.org The release of these inert gases lowers the fuel concentration below the flammability limit and reduces the flame temperature, thereby impeding sustained combustion. rsc.orgsemanticscholar.org This dilution effect is a physical mechanism that hinders the access of oxygen to the burning material. mdpi.commdpi.com

The decomposition of hydrated flame retardants is often accompanied by the release of water vapor, which dilutes the flammable volatile compounds. mdpi.com For instance, the decomposition of compounds like aluminum hydroxide (B78521), which is also a metal-based flame retardant, releases water vapor that dilutes the gaseous products of polymer decomposition. mdpi.com Similarly, the decomposition products of endothermic flame retardants, including water and carbon dioxide, dilute the combustion products and create a protective atmosphere. mdpi.com

Radical Scavenging Processes

A crucial chemical mechanism in the gas phase is the scavenging of high-energy radicals that propagate the combustion process. nih.govmostwiedzy.pl Upon heating, phosphorus-containing flame retardants like aluminum tripolyphosphate release phosphorus-based radicals (e.g., PO•, PO₂•, HPO•) into the gas phase. nih.govkmtindustrial.commdpi.com These phosphorus radicals are highly effective at trapping the key flame-propagating species, such as hydrogen (H•) and hydroxyl (OH•) radicals. mostwiedzy.plkmtindustrial.com

This "quenching" effect interrupts the exothermic chain reactions of combustion, leading to flame inhibition and a reduction in the heat released. nih.govresearchgate.net The efficiency of phosphorus radicals in the gas phase is reported to be comparable or even superior to that of halogen radicals like HBr. nih.gov This radical trapping mechanism is a primary mode of action for many organophosphorus flame retardants and contributes significantly to their effectiveness. mostwiedzy.plresearchgate.netresearchgate.net The formation of these phosphorus-containing fragments effectively neutralizes the highly reactive radicals required to sustain the fire. mostwiedzy.plkmtindustrial.com

Condensed-Phase Flame Retardancy Mechanisms

In the condensed (solid) phase, aluminum tripolyphosphate works by forming a protective char layer, undergoing endothermic decomposition that cools the polymer, and catalyzing carbonization.

Char Layer Formation and Insulation Properties

One of the most significant condensed-phase mechanisms is the formation of a stable, insulating char layer on the polymer surface. nih.govarpnjournals.org During combustion, aluminum tripolyphosphate and its decomposition products, such as polyphosphoric acid, promote the dehydration and cross-linking of the polymer chains, leading to the formation of a carbonaceous char. mdpi.com This char layer acts as a physical barrier that insulates the underlying polymer from the heat of the flame and limits the diffusion of oxygen to the material. mdpi.commdpi.comd-nb.info

Furthermore, this protective layer restricts the escape of flammable volatile decomposition products from the polymer into the gas phase, effectively cutting off the fuel supply to the flame. mdpi.comd-nb.info The resulting structure can be a dense, continuous char that enhances thermal stability and reduces the heat release rate. researchgate.net The formation of aluminum phosphates and boronaluminium phosphates can further improve the barrier effect. researchgate.netsci-hub.se The effectiveness of the char is dependent on its structure and integrity; a well-structured, compact char provides superior thermal insulation. researchgate.netrsc.org

| Mechanism | Description | Key Effects | Supporting Compounds/Products |

|---|---|---|---|

| Char Formation | Promotes the development of a carbonaceous layer on the polymer surface during combustion. arpnjournals.org | Insulates underlying material from heat, limits oxygen diffusion, reduces fuel release. mdpi.commdpi.comd-nb.info | Polyphosphoric acid, Aluminum phosphates. researchgate.net |

| Barrier Effect | The char acts as a physical shield between the flame and the polymer. nih.gov | Reduces heat transfer to the polymer, prevents volatile gases from escaping. d-nb.inforesearchgate.net | Stable, cross-linked carbonaceous structures. mostwiedzy.pl |

| Insulation | The low thermal conductivity of the char layer reduces the temperature of the substrate. mdpi.comnih.gov | Slows down the rate of polymer pyrolysis. mdpi.com | Refractory honeycomb or sponge-like carbon layer. nih.gov |

Endothermic Decomposition Reactions

The thermal decomposition of aluminum tripolyphosphate is an endothermic process, meaning it absorbs heat from its surroundings. researchgate.net This action has a cooling effect on the polymer substrate, which slows down the rate of pyrolysis and delays the ignition time. mdpi.comsemanticscholar.org

Hydrated flame retardants, in particular, require significant heat to release their bound water molecules. mdpi.comresearchgate.net For example, the decomposition of aluminum hydroxide involves a highly endothermic reaction that withdraws heat from the reaction zone. mdpi.comsemanticscholar.org This cooling effect reduces the temperature of the material, making it more difficult for the combustion process to be sustained. The energy absorbed during decomposition effectively lowers the amount of heat available to propagate the flame and degrade the polymer further. mdpi.com

| Process | Heat of Decomposition (kJ/mol) | Volatile Products (%) | Primary Volatiles |

|---|---|---|---|

| Amino Acid Decomposition (General) | 72 - 151 | 12 - 70 | H₂O, NH₃. researchgate.net |

| Aluminum Hydroxide Decomposition | Endothermic | Not specified | Water Vapor. mdpi.comsemanticscholar.org |

Catalytic Activity in Carbonization Processes

Aluminum tripolyphosphate and its thermal decomposition products act as catalysts in the carbonization of the polymer. mostwiedzy.plrsc.org The acidic species formed, such as polyphosphoric acid, catalyze dehydration and cross-linking reactions within the polymer matrix. mostwiedzy.plmdpi.com This catalytic action promotes the formation of a more stable and higher-yield char layer than would be formed from the polymer alone. rsc.org

The metal component, aluminum, can also play a catalytic role. Metal phosphates can enhance the carbonization process and improve the oxidation resistance of the resulting char. researchgate.netrsc.org This leads to a denser, more compact char structure that is more effective as a protective barrier. mostwiedzy.pl The catalytic effect essentially alters the thermal degradation pathway of the polymer to favor char formation over the generation of flammable volatiles. rsc.orgrsc.org

Synergistic Flame Retardant Systems Incorporating Aluminiumtripolyphosphate

The efficacy of this compound (ATPP) as a flame retardant can be significantly enhanced when used in combination with other additives. These synergistic systems leverage chemical and physical interactions between the components to provide superior fire protection compared to the individual use of each additive. The primary mechanisms involve improved char formation, gas phase inhibition, and the creation of a more robust and insulating barrier.

Combination with Intumescent Flame Retardants

Intumescent flame retardant (IFR) systems typically consist of an acid source, a carbonizing agent, and a blowing agent. When exposed to heat, they swell to form a multicellular, insulating char layer that protects the underlying material. ATPP can function effectively within these systems, often acting as a key component.

In conjunction with traditional intumescent components like ammonium (B1175870) polyphosphate (APP) and pentaerythritol (B129877) (PER), ATPP contributes to the condensed-phase mechanism. alfa-chemistry.comtaifengfr.com The thermal decomposition of ATPP can generate polyphosphoric acid, which acts as a dehydrating agent to promote the charring of the polymer matrix and the carbon source. alfa-chemistry.comnih.gov

Research on related aluminum-phosphorus compounds in polyamide 6 (PA6) demonstrates the nature of this synergy. For instance, combining aluminum diethylphosphinate (AlPi) with melamine (B1676169) polyphosphate (MPP), another intumescent agent, alters the decomposition process significantly. mdpi.comd-nb.info While AlPi alone may act in both the gas and condensed phases, its combination with MPP shifts the primary flame retardancy action towards the condensed phase, enhancing the formation of a protective char and aluminum phosphates. researchgate.net The solid decomposition products can also act as a "glue" between other components like expanded graphite, increasing the mechanical stability of the residual char. nih.govresearchgate.net This interaction creates a more effective barrier against heat and mass transfer.

The synergistic effect in these systems is often evident in improved flame retardancy ratings and thermal stability, as shown in the table below, which summarizes findings for a system containing related phosphorus-based flame retardants.

Table 1: Synergistic Effects in a Polyamide 6 System with Expandable Graphite (EG) and a Phosphorus-Based FR Blend (AlPi/MPP)

| Formulation | Limiting Oxygen Index (LOI) (%) | Key Observation |

|---|---|---|

| PA6 + 20 wt.% EG | 28 | Standard performance with EG. |

| PA6 + 20 wt.% EG / 5 wt.% AlPi/MPP (3:2) | 46 | Significant increase in LOI, indicating strong synergism. mdpi.comnih.govresearchgate.net |

| PA6 + 25 wt.% AlPi | 35 | Performance of the single phosphorus FR. |

Synergism with Metal Hydroxides (e.g., Aluminum Hydroxide)

Metal hydroxides, such as Aluminum Hydroxide (ATH), are widely used inorganic flame retardants. Their primary mechanism is endothermic decomposition, releasing water vapor upon heating. pinfa.eucyberleninka.ru This process cools the polymer surface and dilutes the flammable gases in the combustion zone. taifengfr.com

When combined with ATPP, a synergistic effect is achieved through both gas-phase and condensed-phase actions. The water released from ATH decomposition provides a cooling and dilution effect. mdpi.com Subsequently, at higher temperatures, the remaining aluminum oxide (Al₂O₃) can react with the polyphosphoric acid produced from the decomposition of ATPP. mdpi.com This reaction forms stable aluminum phosphate (B84403) (AlPO₄) in the condensed phase. acs.org

Interactions with Other Inorganic Additives (e.g., Boron Carbide)

The flame retardant properties of ATPP-based systems can be further improved by incorporating other inorganic additives like boron compounds. Boron carbide (B₄C) and zinc borate (B1201080) are notable examples. researchgate.netmdpi.com

In coatings based on amorphous aluminum phosphate, boron carbide has been shown to significantly enhance thermal stability and insulation. mdpi.comresearchgate.net During combustion, boron carbide oxidizes to form boron oxide (B₂O₃). mdpi.com This process can lead to the formation of borosilicate glass and aluminum borate ceramics (e.g., Al₁₈B₄O₃₃) within the char layer. mdpi.com These structures greatly improve the thermal stability and structural integrity of the char at high temperatures, creating a more effective and durable barrier against fire. mdpi.comresearchgate.net The oxidation of B₄C also contributes to an increase in the mass and volume of the residue, further enhancing its protective function. mdpi.com

Similarly, the addition of zinc borate to systems containing aluminum phosphinates and melamine polyphosphate improves the barrier effect. This is attributed to the formation of more stable borone-aluminum phosphates in the residue instead of just aluminum phosphates, leading to superior flame retardancy. researchgate.netsci-hub.se

Table 2: Performance of an Aluminum Phosphate-Based Coating Modified with Boron Carbide

| Coating Formulation (Ratio of Glass Microspheres to Boron Carbide) | Max. Backside Temperature (at 10 min) | Backside Temperature (at 60 min) |

|---|---|---|

| AP2240 (4:0) | >300 °C | >300 °C |

| AP2231 (3:1) | 226 °C | 175 °C |

| AP2222 (2:2) | 245 °C | 205 °C |

| AP2213 (1:3) | 260 °C | 220 °C |

Data derived from research on novel inorganic flame-retardant coatings, demonstrating that an optimal ratio of fillers, including boron carbide, provides the best fire resistance. mdpi.com

Thermal Decomposition and Pyrolysis Studies Related to Flame Retardancy

The flame retardant action of this compound and its synergistic systems is intrinsically linked to their thermal decomposition behavior. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are crucial for understanding these mechanisms.

ATPP itself is thermally stable, with a high melting point of around 1500°C. noelson.com Its decomposition at elevated temperatures is key to its flame retardant function. The decomposition of ATPP releases phosphorus-containing species that can act in both the gas phase and the condensed phase. nih.gov In the gas phase, phosphorus-based radicals (like PO•) can interrupt the chain reactions of combustion. nih.gov In the condensed phase, ATPP decomposes to form polyphosphoric acid. This acid promotes the dehydration and cross-linking of the polymer, leading to the formation of a protective char layer that insulates the material and hinders the release of flammable volatiles. alfa-chemistry.comnih.gov

When used in synergistic systems, the decomposition profile changes, reflecting the interactions between the additives.

With Intumescent Systems: In combination with agents like melamine polyphosphate (MPP), the decomposition of the polymer is shifted to lower temperatures. sci-hub.se For example, in PA66, the addition of MPP and an aluminum phosphinate induces an earlier decomposition step, indicating strong interaction between the flame retardants and the polymer, which is crucial for initiating the protective charring process before the main polymer degradation. sci-hub.se

With Metal Hydroxides: The presence of aluminum hydroxide (ATH) introduces a distinct decomposition step at lower temperatures (around 220–300°C), corresponding to its endothermic release of water. nih.govmdpi.com This is followed by the decomposition of ATPP and its reaction with the resulting alumina (B75360) at higher temperatures to form a stable phosphate-based residue. mdpi.comacs.org

The analysis of the final residue (char) often reveals the formation of aluminum phosphates, borone-aluminum phosphates, and a graphitized carbonaceous structure, confirming the condensed-phase mechanism. researchgate.netmdpi.com These studies highlight that the effectiveness of ATPP-based systems relies on controlled decomposition pathways that form a robust, insulating barrier to protect the material from fire.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | AlH₂P₃O₁₀ / ATPP |

| Aluminum Diethylphosphinate | Al(C₂H₅)₂PO₂ / AlPi |

| Aluminum Hydroxide | Al(OH)₃ / ATH |

| Aluminum Oxide | Al₂O₃ |

| Aluminum Phosphate | AlPO₄ |

| Ammonium Polyphosphate | (NH₄PO₃)n / APP |

| Boron Carbide | B₄C |

| Boron Oxide | B₂O₃ |

| Expanded Graphite | EG |

| Melamine Polyphosphate | (C₃H₇N₆)n(HPO₃)n / MPP |

| Pentaerythritol | C(CH₂OH)₄ / PER |

| Polyamide 6 | PA6 |

| Polyamide 6,6 | PA66 |

| Polyphosphoric Acid | Hn+2PnO3n+1 |

Integration of Aluminiumtripolyphosphate in Advanced Material Systems

Aluminiumtripolyphosphate as a Functional Filler in Polymer Composites

The incorporation of this compound into polymer composites offers a versatile approach to modifying and improving material properties. Its particulate nature and chemical reactivity allow it to interact with polymer chains, influencing the final characteristics of the composite material.

This compound is utilized as a functional filler in epoxy resin systems to enhance their performance, particularly in protective coatings. tandfonline.commdpi.com The dispersion of ATP within the epoxy matrix can lead to improved adhesion, hardness, and corrosion protection. tandfonline.com

In waterborne epoxy coatings, the addition of a composite containing polyaniline (PANI) and this compound has been shown to significantly enhance anticorrosion properties. tandfonline.com The PANI-ATP composite, when introduced into the waterborne epoxy resin, results in a coating with a compact and flat surface, with the components being well-dispersed. tandfonline.com This composite coating demonstrates a notable increase in low-frequency impedance and a reduction in corrosion current density, indicating superior corrosion resistance. tandfonline.com The proposed anticorrosion mechanism involves the chelation of metal ions by the tripolyphosphate ions dissociated from ATP, forming a passive film on the metal surface. tandfonline.comgxfactory.com Over time, this can also convert to an orthophosphate film, providing a long-term physical barrier against corrosive elements. tandfonline.com

Research has also explored the synergistic effects of this compound with other materials, such as graphene oxide (GO), in epoxy-based anticorrosive coatings. mdpi.com The combination of GO grafted with sodium tripolyphosphate in a waterborne epoxy resin has been shown to improve the adhesion strength and corrosion resistance of the coating. mdpi.com

Table 1: Performance Enhancement of Epoxy Coatings with this compound

| Epoxy System | Additive | Observed Improvements | Reference |

|---|---|---|---|

| Waterborne Epoxy Resin | Polyaniline-Aluminiumtripolyphosphate (PANI-ATP) composite | Significantly increased low-frequency impedance, reduced corrosion current density, and improved long-term anti-corrosion performance. | tandfonline.com |

| Waterborne Epoxy Resin | Graphene Oxide grafted with Sodium Tripolyphosphate | Enhanced adhesion strength and improved corrosion resistance. | mdpi.com |

The integration of phosphorus-based compounds as flame retardants in rigid polyurethane foams (RPUF) is a well-established strategy to enhance their fire safety. nih.govnih.govcetjournal.it While specific studies on this compound in RPUF are not extensively documented, the effects of other phosphorus-containing additives provide insight into the potential benefits of ATP. The addition of flame retardants can influence the cellular structure, mechanical properties, and thermal stability of the foam. nih.govnih.gov

Generally, the incorporation of filler-type flame retardants can lead to an increase in the density of the foam and may affect the cell size and uniformity. researchgate.net This can, in turn, impact the mechanical properties, such as compressive strength. nih.govnih.gov For instance, some studies have shown a decrease in compressive strength with the addition of certain phosphorus-based flame retardants due to a plasticization effect on the polyurethane matrix and the formation of larger cells. nih.gov However, the specific impact of this compound on the mechanical properties of rigid polyurethane foam would depend on its particle size, surface chemistry, and interaction with the polyurethane matrix.

Phosphorus-based flame retardants in RPUF can act in both the condensed and gas phases during combustion. researchgate.net In the condensed phase, they promote the formation of a protective char layer, which acts as a barrier to heat and mass transfer. nih.govresearchgate.net In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle. researchgate.net Given that this compound has been shown to promote char formation in other systems, it is plausible that it would contribute to the flame retardancy of rigid polyurethane foams through a similar mechanism. european-coatings.comnoelson.com

This compound can be incorporated as a functional filler to modulate the performance of both thermoplastic and thermoset matrices. jinhetec.com In these systems, ATP can influence a range of properties from mechanical reinforcement to flame retardancy and thermal stability.

In thermoset matrices , such as epoxy and polyester (B1180765) resins, this compound is often used to enhance anticorrosive and fire-resistant properties. jinhetec.com Its incorporation can improve adhesion and impact resistance. jinhetec.com The cross-linked structure of thermosets provides a rigid framework where the filler particles are held. The performance enhancement depends on the dispersion of ATP and its interfacial adhesion with the polymer matrix.

In thermoplastic matrices , the addition of functional fillers like this compound can improve properties such as stiffness and thermal stability. researchgate.net The effectiveness of the filler is dependent on factors like particle size, aspect ratio, and the quality of dispersion within the thermoplastic melt. researchgate.net For instance, in some thermoplastic composites, an increase in filler content can lead to increased tensile strength and modulus up to a certain threshold, after which agglomeration of filler particles might lead to a decrease in mechanical properties. researchgate.net While specific studies detailing the performance of this compound across a wide range of thermoplastics are limited, its known properties suggest it could act as a reinforcing agent and a flame retardant in polymers like polypropylene (B1209903) and polyethylene.

Table 2: Potential Performance Modulation by this compound in Polymer Matrices

| Matrix Type | Polymer Example | Potential Effect of ATP Addition | Reference |

|---|---|---|---|

| Thermoset | Epoxy Resin, Polyester Resin | Improved anticorrosion, fire resistance, adhesion, and impact resistance. | jinhetec.com |

| Thermoplastic | Polypropylene, Polyethylene | Increased stiffness, thermal stability, and potential for flame retardancy. | researchgate.netresearchgate.net |

This compound in Protective and Functional Coatings

This compound is a key ingredient in the formulation of various protective and functional coatings, where it serves primarily as an anticorrosive and flame-retardant pigment.

This compound is widely used as a non-toxic, white anticorrosive pigment in a variety of paint systems, including those based on alkyd, epoxy, and acrylic resins. unlp.edu.ar It is considered an effective alternative to traditional, toxic anticorrosive pigments containing lead or chromium. veerchemicals.com

The primary mechanism of corrosion inhibition by this compound involves the formation of a protective passivation layer on the metal substrate. tuiasi.ro The tripolyphosphate anion (P₃O₁₀⁵⁻) can chelate with metal ions, such as iron, to form an insoluble and adherent film that acts as a physical barrier to corrosive species. gxfactory.comtuiasi.ro This passivation effect significantly enhances the corrosion resistance of the coating. tuiasi.ro

Studies have shown that the anticorrosive performance of paints containing this compound can be further enhanced through synergistic combinations with other pigments or inhibitors. tuiasi.rodoi.org For example, the combination of ATP with zinc phosphate (B84403) or organic inhibitors can lead to improved corrosion protection compared to the use of a single pigment. doi.org The modification of this compound with organic acids has also been shown to improve its rust conversion and antirust performance. researchgate.net

Table 3: Characteristics of this compound in Anticorrosive Coatings

| Property | Description | Reference |

|---|---|---|

| Anticorrosion Mechanism | Formation of a passive film through chelation of metal ions by tripolyphosphate anions. | gxfactory.comtuiasi.ro |

| Compatibility | Applicable in various resin systems including phenolic, alkyd, epoxy, and acrylic resins. | |

| Synergistic Effects | Performance can be enhanced by combining with other anticorrosive pigments like zinc phosphate or organic inhibitors. | doi.org |

This compound is utilized in the development of flame-retardant and thermal insulation coatings due to its thermal stability and ability to promote char formation. european-coatings.comzincphosphatepigment.com When exposed to high temperatures, ATP can contribute to the formation of a stable, insulating char layer that protects the underlying substrate from heat and flames. european-coatings.commdpi.com

In intumescent flame-retardant coatings, this compound can act as a catalyst in the charring process and as a heat sink. european-coatings.com The incorporation of a small percentage of ATP in a waterborne polyurethane-based intumescent coating has been shown to enhance its flame resistance, as evidenced by a decrease in the fire growth index and heat release rate. european-coatings.com

Influence on Coating Adhesion and Barrier Properties

This compound (ATP) is a key component in high-performance anti-corrosion coatings, valued for its ability to significantly enhance both adhesion and barrier properties. khonorchem.com Its mechanism of action is multifaceted, involving chemical interactions at the substrate-coating interface and the physical modification of the coating structure.

The primary function of ATP in promoting adhesion stems from the chemical nature of the tripolyphosphate ion (P₃O₁₀⁵⁻). This ion exhibits a strong chelating affinity for various metal ions, such as iron. specialchem.com When incorporated into a coating applied to a metal surface like steel, the tripolyphosphate ions can interact with the metal, forming a durable, passive film. researchgate.net This inorganic polymer complex acts as a chemical bridge, tightly binding the coating to the substrate and thereby increasing the paint film's adhesion. zincphosphatepigment.com This enhanced adhesion is critical for the long-term integrity of the protective coating, as poor bonding is a primary cause of coating failure.

Furthermore, ATP contributes to the barrier properties of coatings, which physically obstruct the ingress of corrosive agents like water, oxygen, and chlorides. specialchem.combohrium.com As a lamellar, or layered, pigment, ATP particles can align parallel to the substrate surface within the coating matrix. researchgate.net This alignment creates a more tortuous path for corrosive species, significantly slowing their diffusion to the metal surface. specialchem.com The presence of these layered pigments is a well-established strategy for improving the barrier effect of coatings. bohrium.comdoi.org

Research has consistently demonstrated the positive impact of ATP on coating performance. In studies involving styrene-acrylic resins, coatings pigmented with ATP maintained excellent adhesion (rated 4B-5B on the ASTM D3359 scale) after 40 days of salt spray exposure, whereas the unpigmented resin showed a notable decrease in adhesion. bibliotekanauki.pl The electrical resistance of the ATP-containing coating remained above the 10⁶ Ω·cm² threshold considered necessary for good anticorrosive properties, highlighting its superior barrier function. bibliotekanauki.pl Further research on ATP synthesized from bauxite (B576324) tailings showed that coatings containing this modified pigment exhibited a resistance of 7×10⁷ Ω after 40 days of immersion, outperforming a commercial alternative. scispace.com

Interactive Table: Coating Performance Data

| Coating System | Test Condition | Adhesion Result | Coating Resistance |

|---|---|---|---|

| Styrene-acrylic resin with ATP | 40 days salt spray | No significant change (4B-5B) bibliotekanauki.pl | >10⁶ Ω·cm² after 40 days bibliotekanauki.pl |

| Styrene-acrylic resin (blank) | 40 days salt spray | Decreased from 5B to 4B bibliotekanauki.pl | 4076 Ω·cm² after 40 days bibliotekanauki.pl |

| Epoxy with modified ATP | 40 days immersion | Not specified | 7×10⁷ Ω scispace.com |

Intercalation Chemistry of Layered this compound Compounds

The layered crystal structure of this compound, specifically in its dihydrate form (AlH₂P₃O₁₀·2H₂O), allows for a fascinating area of study known as intercalation chemistry. scispace.commrs-j.org This field explores the insertion of guest atoms, ions, or molecules into the interlayer spaces of a host material. This process can significantly modify the physical and chemical properties of the host, leading to the creation of novel hybrid materials with tailored functionalities. mrs-j.org

The host compound, often referred to as Aluminium Dihydrogen Tripolyphosphate (ADHP), possesses layers held together by forces that can be overcome to accommodate guest species. mrs-j.orgresearchgate.net The intercalation process is often an acid-base reaction between the P-OH groups of the ADHP layers and the guest molecules, such as amines. mrs-j.org Successful intercalation is typically confirmed by X-ray diffraction (XRD), which shows an increase in the basal or interlayer spacing of the layered compound. mrs-j.orgresearchgate.net

A variety of organic molecules have been successfully intercalated into the layers of ATP. Early research demonstrated the intercalation of α,ω-alkanediamines and aniline. mrs-j.orgresearchgate.net For instance, when ADHP with an initial basal spacing of 7.90 Å was treated with a 1,10-decanediamine solution, the spacing expanded to 19.0 Å. mrs-j.org Similarly, intercalating 4-phenylazoaniline and 4,4'-azodianiline (B117029) into ADHP, which had an initial interlayer spacing of 6.4 Å, resulted in expanded spacings of 21.5 Å and 20.6 Å, respectively. researchgate.net

More recently, research has focused on intercalating corrosion inhibitors into the ATP structure to create "smart" pigments. A notable example is the intercalation of 6-aminohexanoic acid (6-AHA) into layered ATP. researchgate.netsciforum.net This process creates a hybrid inhibitor system (ATP-6-AHA) where the ATP layers act as a host for the organic inhibitor molecules. The resulting material combines the barrier and passivation properties of ATP with the active inhibition of 6-AHA, which can be released in response to corrosive conditions. sciforum.net Studies have shown a significant interlayer expansion of 10.1 Å upon the intercalation of 6-AHA, indicating that the guest molecules are arranged in bilayers within the ATP host. researchgate.net Coatings formulated with this hybrid pigment have demonstrated superior corrosion protection compared to those with unmodified ATP. bohrium.comdoi.org

Interactive Table: Intercalation Data for Layered this compound

| Host Compound | Initial Interlayer Spacing (Å) | Guest Molecule | Resulting Interlayer Spacing (Å) |

|---|---|---|---|

| ADHP mrs-j.org | 7.90 | 1,10-decanediamine | 19.0 |

| ADHP mrs-j.org | 7.90 | 1,10-decanediphosphonic acid | 17.0 |

| ADHP researchgate.net | 6.4 | 4-phenylazoaniline | 21.5 |

| ADHP researchgate.net | 6.4 | 4,4'-azodianiline | 20.6 |

Computational Chemistry and Theoretical Modeling of Aluminiumtripolyphosphate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. scispace.comroyalsocietypublishing.org DFT methods calculate the electron density of a system to determine its energy, structure, and other properties. scispace.com For Aluminiumtripolyphosphate (ATP) and related compounds, these calculations reveal key parameters that govern its reactivity and interaction with other substances. rdd.edu.iq